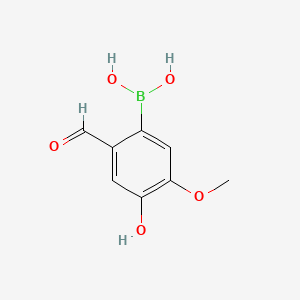
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BO4 It is a derivative of phenylboronic acid, featuring a formyl group, a hydroxyl group, and a methoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of a suitable precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: (2-Carboxy-4-hydroxy-5-methoxyphenyl)boronic acid
Reduction: (2-Hydroxymethyl-4-hydroxy-5-methoxyphenyl)boronic acid
Substitution: Derivatives with different functional groups replacing the hydroxyl or methoxy groups.
Applications De Recherche Scientifique
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid moiety forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction is particularly effective against serine proteases and kinases, which play crucial roles in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the formyl, hydroxyl, and methoxy groups, making it less versatile in functional group transformations.
4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and hydroxyl groups, limiting its reactivity compared to (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid.
2-Formylphenylboronic acid: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for diverse chemical transformations and applications. Its combination of formyl, hydroxyl, and methoxy groups provides a versatile platform for synthetic modifications and biological interactions .
Propriétés
Formule moléculaire |
C8H9BO5 |
|---|---|
Poids moléculaire |
195.97 g/mol |
Nom IUPAC |
(2-formyl-4-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11-13H,1H3 |
Clé InChI |
IGYWZHDIEJXWSW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C=O)O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















